![molecular formula C8H10BClO4 B1388832 (4-Chloro-2,6-dimethoxyphenyl)boronic acid CAS No. 1067228-90-3](/img/structure/B1388832.png)
(4-Chloro-2,6-dimethoxyphenyl)boronic acid
Overview
Description
“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H10BClO4 . It is a solid substance with a molecular weight of 216.424 . The compound is stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is 1S/C8H10BClO2/c1-5-3-7 (10)4-6 (2)8 (5)9 (11)12/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is a solid substance . Its physical and chemical properties, such as melting point, boiling point, and solubility, are not detailed in the retrieved data.Scientific Research Applications
Suzuki-Miyaura Coupling Reaction
This compound is used as a reagent in the palladium-catalyzed Suzuki-Miyaura coupling reaction to construct carbon-carbon bonds, which is a fundamental step in many organic synthesis processes .
Synthesis of N-heterocyclic Carbene Ligands
It serves as a precursor for the preparation of N-heterocyclic carbene ligands through the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides .
Drug Design and Delivery
Boronic acids and their esters, including this compound, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Sensing Applications
Boronic acids have utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
Safety and Hazards
“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is considered hazardous. Safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Future Directions
Boronic acids, including “(4-Chloro-2,6-dimethoxyphenyl)boronic acid”, have been growing in interest due to their potential applications in medicinal chemistry . They have shown various activities such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids will be extended in order to obtain new promising drugs shortly .
Mechanism of Action
Target of Action
The primary target of (4-Chloro-2,6-dimethoxyphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Mode of Action
The mode of action of (4-Chloro-2,6-dimethoxyphenyl)boronic acid involves its interaction with a transition metal catalyst, typically palladium, in a Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which (4-Chloro-2,6-dimethoxyphenyl)boronic acid participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction allows for the construction of complex organic molecules, including pharmaceuticals and polymers . The downstream effects include the synthesis of a wide range of organic compounds with diverse structures and properties .
Pharmacokinetics
It’s known that boronic acids, in general, have good stability and are readily prepared, making them suitable for use in various chemical reactions .
Result of Action
The result of the action of (4-Chloro-2,6-dimethoxyphenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules, contributing to the development of new pharmaceuticals and materials .
Action Environment
The action of (4-Chloro-2,6-dimethoxyphenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability .
properties
IUPAC Name |
(4-chloro-2,6-dimethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYKXENLVGSAOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668227 | |
Record name | (4-Chloro-2,6-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,6-dimethoxyphenyl)boronic acid | |
CAS RN |
1067228-90-3 | |
Record name | (4-Chloro-2,6-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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